デオキシニバレノール脱エポキシ体

説明

Deepoxy-deoxynivalenol (DOM-1) is a derivative of deoxynivalenol (DON), which is produced by enzymatic transformation of certain intestinal bacteria . It is found to be a metabolite of the trichothecene mycotoxin deoxynivalenol, which can be generally found in swine . It exhibits less toxicity on intestinal barrier function .

Synthesis Analysis

DOM-1 is produced by the enzymatic transformation of DON by certain intestinal bacteria . It was demonstrated that DON increased the load of Campylobacter jejuni in the gut and inner organs .

Molecular Structure Analysis

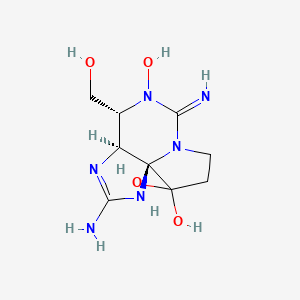

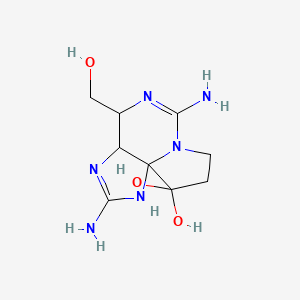

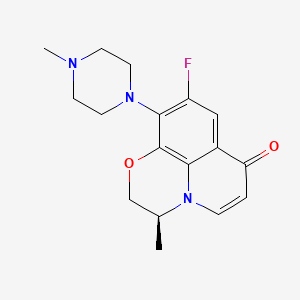

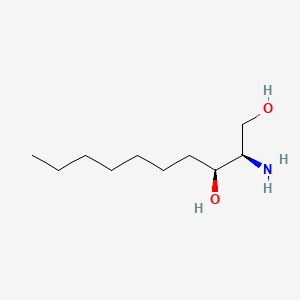

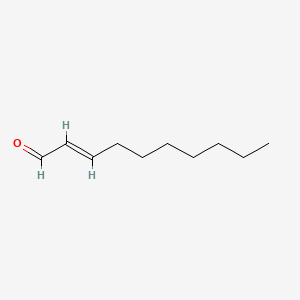

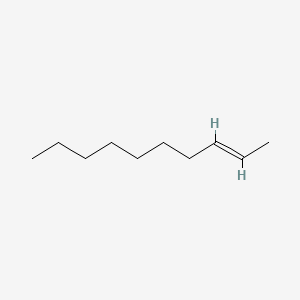

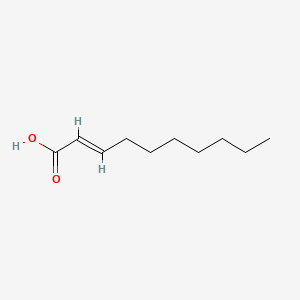

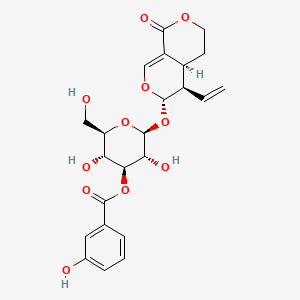

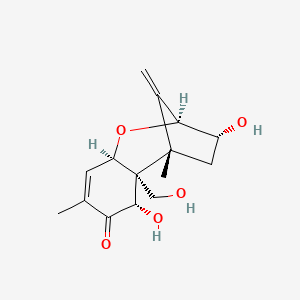

The molecular structure of DOM-1 is similar to that of DON, but it lacks the epoxide ring, which is responsible for the toxicity of DON . The empirical formula of DOM-1 is C15H20O5 .

科学的研究の応用

腸管バリア機能に対する毒性の軽減

デオキシニバレノール(DON)の代謝産物であるDOM-1は、腸管バリア機能に対する毒性が著しく低いことが示されています。これは、家禽において特に重要であり、飼料にDOM-1を添加すると、鳥の性能が向上し、飼料変換率が向上しました。 DONとは異なり、DOM-1は腸の透過性に悪影響を与えません。これは、家畜の健康と生産性を維持するために不可欠です .

カンピロバクター・ジェジュニの定着と移行への影響

研究によると、DOM-1はブロイラーにおけるカンピロバクター・ジェジュニの定着と移行に対するDONの悪影響を軽減できることが示されています。これは、C.ジェジュニがヒトに胃腸炎を引き起こす可能性のある主要な食中毒菌であるため重要です。DONの酵素的生体変換によって生じる飼料中のDOM-1の存在は、腸と内臓におけるC. ジェジュニの数を減少させます .

比較細胞毒性分析

DOM-1は、分化されたブタ腸上皮細胞を使用して、細胞毒性と細胞効果の点でDONと比較されています。その結果、DOM-1はDONよりもはるかに毒性が低いことが示されており、DONをDOM-1に変換する飼料添加物の安全性が確認されています。 これは、マイコトキシンによる影響を軽減できるより安全な動物飼料の開発にとって重要です .

アポトーシスとMAPKシグナル伝達

DOM-1のアポトーシス誘導能とミトゲン活性化プロテインキナーゼ(MAPK)シグナル伝達能が調査されています。DONとは異なり、DOM-1は、細胞ストレスとアポトーシスのマーカーである切断型カスパーゼ-3の発現を誘導したり、MAPK p38とp42/p44の発現を変化させたりしません。 これは、DOM-1はDONが細胞損傷を引き起こすことが知られている状況において、より安全な代替手段となり得ることを示唆しています .

酸化事象とミトコンドリア構造の変化

DOM-1が酸化事象とミトコンドリア構造の変化を誘導するかどうかを調査した研究があります。その結果、DOM-1処理細胞では、細胞内活性酸素種(ROS)の増加やミトコンドリア形態の変化は見られませんでした。これらは、酸化ストレスと細胞損傷の一般的な指標です。 これは、DOM-1がさまざまな用途において無毒の代替手段となり得る可能性を示しています .

代謝とリボソームに対する毒性

DOM-1の代謝とそのリボソームへの影響に関する研究が行われています。リボソームはトリコテセンの分子標的です。 DOM-1とリボソームの相互作用を理解することは、特に食品安全と動物飼料生産の観点から、この化合物の安全性を評価するために不可欠です .

将来の方向性

作用機序

Target of Action

Deepoxy-deoxynivalenol (DOM-1) is a derivative of deoxynivalenol (DON), a mycotoxin produced by various Fusarium species . The primary targets of DOM-1 are intestinal epithelial cells . These cells are challenged by mycotoxins and many bacterial pathogens . It has been shown that DON, as well as Campylobacter jejuni, have a negative impact on gut integrity .

Mode of Action

DOM-1 interacts with its targets, the intestinal epithelial cells, in a way that reduces the negative effects of DON . This is because DOM-1 lacks the epoxide ring, which is responsible for the toxicity of DON . In addition, DOM-1 can alter major intracellular signaling pathways within theca cells that can perturb normal folliculogenesis in the ovary, resulting in infertility in dairy cows . They function through the activation of a specific tyrosine kinase receptor that transduces the signal by activating several intracellular signaling pathways .

Biochemical Pathways

The presence of DOM-1 in the feed, as a result of the enzymatic biotransformation of DON, leads to a lower C. jejuni count in the intestine . This indicates that DOM-1 affects the biochemical pathways related to the colonization and translocation of C. jejuni in broilers . Furthermore, DON and DOM-1 at sub-toxic level can activate major mitogen-induced proliferative molecules within theca cells that can stimulate tumorigenesis in the ovary .

Pharmacokinetics

It is known that dom-1 supplementation in the feed improves the birds’ performance and leads to a better feed conversion ratio throughout the trial .

Result of Action

The presence of DOM-1 in the feed leads to a lower C. jejuni count in the intestine and better feed conversion ratio jejuni counts in the intestine and internal organs . On the contrary, a significant decrease in body weight was observed for chickens receiving the DON diet with or without C. jejuni compared to the other groups .

Action Environment

The action of DOM-1 is influenced by environmental factors such as the presence of other mycotoxins and bacterial pathogens . For instance, the co-exposure of birds to DON and C. jejuni resulted in a higher C. jejuni count in the intestine .

生化学分析

Biochemical Properties

Deepoxy-DON interacts with various biomolecules in the body. It has been shown to induce phosphorylation of EIF2AK2, MAPK1/3 and AKT . Unlike DON, Deepoxy-DON does not have a significant impact on protein synthesis . It retains some immune-modulatory properties of DON, especially its ability to stimulate a specific antibody response during a vaccination protocol .

Cellular Effects

Deepoxy-DON exhibits less toxicity on intestinal barrier function . It does not negatively affect gut permeability and decreases the counts of certain bacteria in the intestine . In terms of cellular processes, Deepoxy-DON does not trigger hepatotoxicity . It has been shown to increase apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of Deepoxy-DON involves interactions with ribosomal RNA . Unlike DON, Deepoxy-DON does not activate the ribotoxic stress response (RSR) due to the absence of the epoxide ring . This results in an absence of MAPKinase activation and reduced toxicity .

Temporal Effects in Laboratory Settings

Deepoxy-DON has been shown to be stable in laboratory settings . It does not induce zootechnical, intestinal, and hepatic toxicity, indicating that it is less toxic than DON . Over time, it does not negatively affect gut permeability and decreases the counts of certain bacteria in the intestine .

Dosage Effects in Animal Models

In animal models, the effects of Deepoxy-DON vary with different dosages. It has been shown to improve the performance of broiler chickens and lead to a better feed conversion ratio throughout the trial . It does not induce the same level of toxicity as DON in terms of weight gain and emesis .

Metabolic Pathways

Deepoxy-DON is involved in metabolic pathways that include interactions with enzymes and cofactors. It is a product of the enzymatic biotransformation of DON . The main metabolic pathways of DON in animals are Phase II metabolism and intestinal microbial transformation .

Transport and Distribution

Deepoxy-DON is transported and distributed within cells and tissues. It is fast-absorbed and widely distributed in multiple organs . It is first enriched in the plasma, liver, and kidney and subsequently accumulates in the intestine .

Subcellular Localization

It is known that Deepoxy-DON does not negatively affect the integrity of the intestinal barrier

特性

IUPAC Name |

(1S,2R,3S,7R,9S,10R)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-7-4-10-15(6-16,13(19)11(7)18)14(3)5-9(17)12(20-10)8(14)2/h4,9-10,12-13,16-17,19H,2,5-6H2,1,3H3/t9-,10-,12+,13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACLXWTWERGCLX-MDUHGFIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C3=C)O2)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H](C3=C)O2)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007920 | |

| Record name | 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88054-24-4 | |

| Record name | Deepoxydeoxynivalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88054-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deepoxy-deoxynivalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088054244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,7α,15-Trihydroxy-trichothec-9,12-dien-8-on | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。